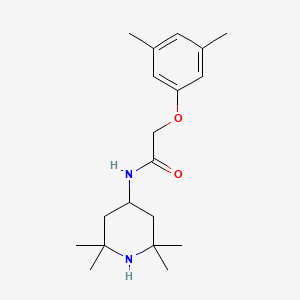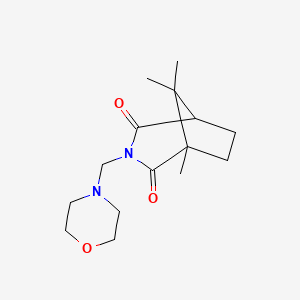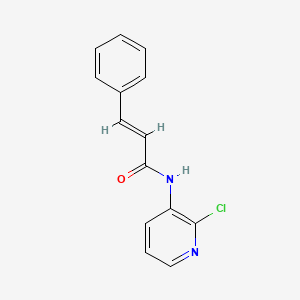![molecular formula C5H9ClO2S B14172462 3-[(2-Chloroethyl)sulfanyl]propanoic acid CAS No. 4303-46-2](/img/structure/B14172462.png)
3-[(2-Chloroethyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloroethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₅H₉ClO₂S. It is a derivative of propanoic acid, where a 2-chloroethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of 3-mercaptopropanoic acid and the carbon atom of 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloroethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloroethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloroethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modification of proteins, enzymes, or other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid: A derivative with an amino group, used in the study of cysteine and its derivatives.
3-[(2-Chlorophenyl)sulfanyl]propanoic acid: A compound with a chlorophenyl group, used in various chemical applications.
Uniqueness
3-[(2-Chloroethyl)sulfanyl]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in different fields of research and industry.
Eigenschaften
CAS-Nummer |
4303-46-2 |
|---|---|
Molekularformel |
C5H9ClO2S |
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) |
InChI-Schlüssel |
QEJFNSFFSQAUIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)

![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)

![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)


